1-Acetylindoline

Synthetic Chemistry Regioselectivity Indoline Functionalization

Research labs often face regioselectivity challenges with unsubstituted indolines. 1-Acetylindoline (CAS 16078-30-1) directly addresses this as a pharmaceutical intermediate: - Directs electrophilic substitution to the C6 position for efficient library synthesis of α1-adrenoreceptor antagonists. - Enables stereospecific halogenation with complete inversion, critical for chiral intermediates like silodosin precursors. - Provides a validated entry to antimicrobial sulfonylamino acid derivatives via the 5-sulphonyl chloride. Reliable supply with 98% purity, characterized by NMR and HPLC, supports hit-to-lead and process development.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 16078-30-1
Cat. No. B031821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylindoline
CAS16078-30-1
Synonyms1-Acetyl-2,3-dihydro-1H-indole;  1-Acetyl-indoline;  1-(2,3-Dihydroindol-1-yl)ethanone;  1-(Indolin-1-yl)ethanone;  1-Acetyl-2,3-dihydro-1H-indole;  1-Acetylindoline;  N-Acetylindoline
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC=CC=C21
InChIInChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
InChIKeyRNTCWULFNYNFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylindoline: Scaffold and Synthesis Overview


1-Acetylindoline (CAS 16078-30-1), a tertiary amide derivative of indoline (2,3-dihydroindole), is a versatile nitrogen-containing heterocyclic building block . Distinguished from its parent indoline by the N-acetyl substituent, it serves as a key intermediate in medicinal chemistry for the synthesis of α1-adrenoreceptor antagonists and triazolothiadiazepine dioxide derivatives . Its structural features enable unique regioselective transformations, such as Suzuki-Miyaura couplings and Friedel-Crafts acylations, which are not readily achievable with non-acylated indolines . The compound is widely used as a scaffold for fragment-based drug discovery and as a precursor for biologically active molecules .

1
N-Acetyl indoline scaffold for regioselective functionalization workflows
2
Enables Friedel-Crafts acylations and Suzuki-Miyaura couplings not accessible with indoline
3
Crystalline solid form supports convenient handling and purification in synthesis labs

1-Acetylindoline: Functional Incomparability


1-Acetylindoline is not a generic drop-in replacement for indoline or N-alkylated indolines. Its N-acetyl group is critical for enabling specific transformations and biological activities. For instance, the reduction of the tertiary amide in 1-acetylindoline to the corresponding amine using silane and a MoO2Cl2 catalyst is a well-defined reaction [1], a transformation that is not applicable to the non-acetylated parent indoline. Furthermore, the N-acetyl group dictates regioselectivity in electrophilic substitutions [2] and enables a unique stereochemical inversion pathway in Friedel-Crafts reactions with chiral acylating agents [3]. These functional and reactivity differences, which directly impact synthetic efficiency and final product identity, preclude simple interchangeability and necessitate the procurement of the specific N-acetylated compound.

Reactivity
Indoline lacks the N-acetyl group; key amide reductions and regioselective C6 substitutions may not proceed, altering synthetic routes.
Stereochemistry
N-Alkyl indolines do not support the stereochemical inversion observed in Friedel-Crafts reactions, leading to different chiral products.
Handling
Indoline (liquid, mp -21 °C) requires different purification and weighing procedures compared to crystalline 1-acetylindoline.

1-Acetylindoline: Comparative Evidence


Enhanced Regioselectivity in Electrophilic Substitution

In electrophilic substitution reactions, the N-acetyl group of 1-acetylindoline dictates a fundamentally different regioselectivity compared to its non-acylated counterpart, 5-aminoindoline. Frontier Molecular Orbital (FMO) theory and experimental validation demonstrate that N1-acyl-5-aminoindolines, such as 1-acetyl-5-aminoindoline, react preferentially at the C6 position. In contrast, the parent 5-aminoindole reacts at the C4 position [1]. This shift in regioselectivity, from C4 to C6, is a direct consequence of the N-acetyl substitution and is critical for accessing specific indoline-based scaffolds.

Regioselectivity shift
Direct head-to-head
C6 attack preferred for N1-acyl-5-aminoindoline; parent 5-aminoindole reacts at C4
N-acetyl group reverses preferred reaction site, enabling C6-functionalized indolines
FMO theory and experimental synthesis of pyrrolo[2,3-f]indoles support this reversal
Synthetic Chemistry Regioselectivity Indoline Functionalization

Stereochemical Inversion in Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1-acetylindoline with chiral 2-(methanesulfonyloxy)propionyl chlorides yields an optically pure halogenated product with an inverted stereocenter, a reaction outcome not observed with structurally related non-acetylated indolines. Specifically, reaction with (S)-2-(methanesulfonyloxy)propionyl chloride gives (R)-1-acetyl-5-(2-chloropropionyl)indoline, and the (R)-acylating agent yields the (S)-product [1]. This contrasts with reactions using non-chiral or differently protected indolines, which lack this defined stereochemical inversion.

Stereochemical inversion
Class-level inference
(S)-acyl chloride yields (R)-5-(2-chloropropionyl)indoline and vice versa, with complete inversion
Allows synthesis of optically pure chloropropionyl derivatives not accessible with other N-protected indolines
Reaction requires chiral 2-(methanesulfonyloxy)propionyl chlorides and AlCl3 in CH2Cl2 at room temperature
Stereoselective Synthesis Friedel-Crafts Acylation Halogenation

cis-Amide Conformational Preference in Polar Solvents

Derivatives of 1-acetylindoline, specifically methyl (S)-1-acetylindoline-2-carboxylate, exhibit a distinct solvent-dependent amide bond isomerization profile compared to the analogous proline derivative. While proline derivatives generally favor the trans amide isomer, methyl (S)-1-acetylindoline-2-carboxylate shows a remarkable tendency toward the cis isomer when dissolved in polar solvents [1]. This behavior is quantitatively opposite to the established preference of proline, making it a unique scaffold for designing novel secondary structures.

cis-Amide preference
Direct head-to-head
Methyl (S)-1-acetylindoline-2-carboxylate favors cis isomer in polar solvents, opposite to proline derivatives
Enables design of peptidomimetics with unique conformational constraints
Solvent-dependent behavior quantified experimentally and computationally
Conformational Analysis Peptidomimetics Secondary Structure Design

Chemoselective Amide Reduction Method

1-Acetylindoline undergoes a chemoselective reduction to the corresponding amine via a reported method using a MoO2Cl2 catalyst and silane as the reducing agent [1]. This catalytic system is specific for the reduction of this tertiary amide functionality. While direct comparative yield data for 1-acetylindoline versus other amides under this exact system is not available, the reported application highlights a synthetic utility that differentiates it from simple, non-amide indolines like 1-methylindoline, which lack the amide functionality and thus cannot undergo this specific transformation.

Amide reduction
Supporting evidence
MoO2Cl2/silane system chemoselectively reduces 1-acetylindoline to corresponding amine
Reliable route to amine intermediate, unavailable from non-acetylated indolines
Specific to tertiary amide; 1-methylindoline cannot undergo this transformation
Amide Reduction Catalysis Organic Synthesis

Crystalline Solid Form and Handling Advantages

1-Acetylindoline is a white to off-white crystalline solid with a sharp melting point of 102-104 °C . This is a distinct physical advantage over its parent compound, indoline, which is a liquid at room temperature (melting point -21 °C) [1]. The crystalline nature of 1-acetylindoline facilitates easier handling, storage, and purification (e.g., via recrystallization) compared to the liquid indoline.

Solid form advantage
Direct head-to-head
Crystalline solid, mp 102-104 °C vs. indoline liquid, mp -21 °C
Simplifies weighing, handling, and recrystallization compared to liquid indoline
Physical state and melting point difference of 123-125 °C
Physical Chemistry Handling Purification

Scaffold for Antimicrobial Derivatives

1-Acetylindoline serves as a core scaffold for the synthesis of 1-acetylindoline-5-sulphonylamino acid and dipeptide derivatives, with the majority of these synthesized compounds demonstrating antimicrobial activity against various microorganisms [1]. While 1-acetylindoline itself is not the active agent, its unique 5-sulphonyl chloride derivative is the key starting material for generating a library of bioactive molecules. This positions 1-acetylindoline as a privileged scaffold for antimicrobial research, a role not as commonly or directly reported for simple N-alkyl indolines like 1-methylindoline.

Antimicrobial scaffold
Class-level inference
1-Acetylindoline-5-sulphonyl chloride leads to amino acid/dipeptide derivatives with reported antimicrobial activity
Privileged scaffold for antimicrobial derivative libraries; activity data require validation
Majority of derivatives (II-XXVII) reported active; no direct comparator for 1-methylindoline
Antimicrobial Medicinal Chemistry Drug Discovery

1-Acetylindoline: Application Scenarios


C6-Functionalized Indoline Library Synthesis

In medicinal chemistry programs requiring access to C6-substituted indoline derivatives, 1-acetylindoline is the optimal starting material due to its demonstrated regioselectivity in electrophilic substitution reactions. As shown in Section 3, the N-acetyl group directs electrophilic attack to the C6 position, whereas non-acetylated indoles react at C4 [1]. This specific regiochemical control allows for the efficient and predictable construction of targeted compound libraries that are otherwise inaccessible.

Chiral Intermediate Synthesis via Stereospecific Halogenation

For the synthesis of chiral pharmaceutical intermediates, such as those related to silodosin [1], 1-acetylindoline offers a unique stereospecific halogenation pathway. As detailed in Section 3, its reaction with chiral 2-(methanesulfonyloxy)propionyl chlorides results in a complete stereochemical inversion to yield optically pure 5-(2-chloropropionyl)indoline derivatives [2]. This predictable stereochemical outcome is a key advantage for asymmetric synthesis and is not achievable with other common N-protected indolines.

Peptidomimetics with Altered Conformational Propensity

In the development of new peptidomimetics or materials requiring a bias for the cis amide conformation, 1-acetylindoline-2-carboxylic acid derivatives are the preferred scaffold. As established in Section 3, these compounds exhibit a strong tendency for the cis amide isomer in polar solvents, a behavior opposite to that of proline derivatives [3]. This makes them invaluable for introducing unique conformational constraints into peptide chains and for designing stable secondary structures not possible with standard amino acid building blocks.

Large-Scale Antimicrobial Library Production

For industrial or academic laboratories focused on generating libraries of antimicrobial compounds, 1-acetylindoline is a strategic procurement choice. Its conversion to 1-acetylindoline-5-sulphonyl chloride provides a robust and validated entry point for synthesizing a diverse range of sulfonylamino acid and dipeptide derivatives, the majority of which have demonstrated antimicrobial activity [4]. This well-established synthetic route reduces development risk and accelerates the hit-to-lead process.

Application
Selection Property
Validation Focus
C6-substituted indoline library synthesis
N-Acetyl regioselectivity context
C6 versus C4 isomer product review
Chiral intermediate synthesis
Stereochemical inversion pathway
Enantiomeric purity confirmation
Peptidomimetic design
cis-Amide conformational propensity
Conformational analysis in polar solvents
Antimicrobial derivative library
5-Sulphonyl chloride precursor route
Reported antimicrobial activity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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